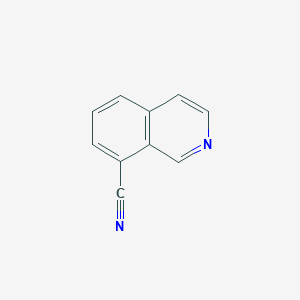

Isoquinoline-8-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNNHPZBZRHNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475912 | |

| Record name | Isoquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362606-11-9 | |

| Record name | Isoquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Isoquinoline-8-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of isoquinoline-8-carbonitrile, a key intermediate in the development of various pharmaceuticals and functional materials. While specific experimental data for this particular isomer is not extensively reported in publicly available literature, this document outlines a robust, proposed synthetic pathway via the Sandmeyer reaction of 8-aminoisoquinoline. Furthermore, this guide presents detailed, hypothetical experimental protocols for its synthesis and characterization, along with predicted spectral data based on analogous compounds and spectroscopic principles. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis of novel isoquinoline derivatives and in the exploration of their potential applications.

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural alkaloids and synthetic molecules with a broad spectrum of biological activities. The isoquinoline scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting potential as kinase inhibitors for cancer therapy, as well as agents targeting central nervous system disorders.[1] The introduction of a carbonitrile group at the 8-position of the isoquinoline ring creates a versatile intermediate, this compound (also known as 8-cyanoisoquinoline). The electron-withdrawing nature of the nitrile group can modulate the electronic properties of the isoquinoline system and provides a synthetic handle for further functionalization, making it a valuable building block in drug discovery and materials science.[2]

This guide details a proposed synthetic route and provides comprehensive, albeit hypothetical, characterization protocols for this compound to facilitate further research and development in this area.

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of this compound is the Sandmeyer reaction, a well-established method for the conversion of an aromatic amino group into a cyano group.[3][4][5] The starting material for this synthesis is 8-aminoisoquinoline, which is commercially available. The overall synthetic transformation is depicted in the workflow below.

Proposed Synthetic Pathway

The synthesis involves a two-step, one-pot procedure:

-

Diazotization: 8-Aminoisoquinoline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution to substitute the diazonium group with a nitrile group, yielding this compound.

Hypothetical Experimental Protocol

Disclaimer: The following protocol is a hypothetical procedure based on standard Sandmeyer reactions and has not been experimentally validated for this specific compound. Optimization of reaction conditions may be necessary.

Materials:

-

8-Aminoisoquinoline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate

-

Hexanes

Procedure:

Step 1: Diazotization of 8-Aminoisoquinoline

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 8-aminoisoquinoline (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water and add this solution dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

-

In a separate 500 mL flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water. Gently warm the mixture to obtain a clear solution, then cool it to room temperature.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the initial effervescence subsides, gently heat the reaction mixture to 50-60 °C for 30-60 minutes to ensure complete reaction.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Characterization of this compound

Disclaimer: The following characterization data is predicted based on the structure of this compound and typical spectroscopic values for related compounds. This data has not been experimentally determined.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₆N₂ |

| Molecular Weight | 154.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported; expected to be a crystalline solid |

| Boiling Point | 341.5 ± 15.0 °C (Predicted)[1] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) |

Spectroscopic Data

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

The spectrum is expected to show signals in the aromatic region (7.5-9.5 ppm).

-

The protons on the pyridine ring (H1 and H3) will likely be downfield due to the electron-withdrawing effect of the nitrogen atom.

-

The protons on the benzene ring will be influenced by the electron-withdrawing nitrile group at the 8-position. H7 and H5 are expected to be downfield compared to unsubstituted isoquinoline.

-

Specific shifts and coupling constants would need to be determined experimentally.

-

| Predicted Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~9.3-9.5 | d | ~5-6 |

| H-3 | ~8.6-8.8 | d | ~5-6 |

| H-4 | ~7.7-7.9 | t | ~7-8 |

| H-5 | ~8.0-8.2 | d | ~7-8 |

| H-6 | ~7.6-7.8 | t | ~7-8 |

| H-7 | ~8.1-8.3 | d | ~7-8 |

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

The spectrum will show 10 distinct signals for the 10 carbon atoms.

-

The nitrile carbon (C≡N) is expected to appear around 117-120 ppm.

-

The carbon atom to which the nitrile is attached (C8) will be shifted downfield.

-

The carbons of the pyridine ring (C1 and C3) will be significantly downfield.

-

| Predicted Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~152-154 |

| C-3 | ~143-145 |

| C-4 | ~121-123 |

| C-4a | ~136-138 |

| C-5 | ~128-130 |

| C-6 | ~127-129 |

| C-7 | ~130-132 |

| C-8 | ~110-112 |

| C-8a | ~129-131 |

| -C≡N | ~117-119 |

3.2.3. Infrared (IR) Spectroscopy

-

Predicted FT-IR (KBr, cm⁻¹):

-

A sharp, strong absorption band characteristic of the nitrile group (C≡N stretch) is expected in the region of 2220-2240 cm⁻¹.

-

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations of the isoquinoline ring are expected in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H bending vibrations will appear in the fingerprint region below 900 cm⁻¹.

-

| Predicted Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | 3100-3000 | Medium |

| C≡N | 2240-2220 | Strong |

| C=C, C=N | 1600-1450 | Medium |

| Aromatic C-H bend | 900-650 | Strong |

3.2.4. Mass Spectrometry (MS)

-

Predicted MS (EI, 70 eV) m/z (%):

-

The molecular ion peak [M]⁺ is expected at m/z 154, corresponding to the molecular weight of this compound.

-

Fragmentation may involve the loss of HCN (m/z 27) from the molecular ion, a common fragmentation pathway for aromatic nitriles.

-

| Predicted Fragment | m/z | Relative Intensity |

| [M]⁺ | 154 | High |

| [M - HCN]⁺ | 127 | Moderate |

Hypothetical Characterization Protocols

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at 100 MHz. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

3.3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide (KBr) and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.3.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Data Acquisition: Acquire the mass spectrum in electron ionization (EI) mode.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis and characterization of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The proposed Sandmeyer reaction of 8-aminoisoquinoline offers a viable route to this valuable synthetic intermediate. The detailed hypothetical protocols and predicted characterization data are intended to serve as a strong foundation for researchers to undertake the experimental synthesis and analysis of this compound. Further experimental validation is required to confirm the proposed methodologies and spectral data. The availability of a reliable synthetic route and comprehensive characterization of this compound will undoubtedly facilitate its broader application in drug discovery and materials science.

References

- 1. Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. znaturforsch.com [znaturforsch.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Isoquinoline-8-carbonitrile: A Technical Guide for Researchers

CAS Number: 362606-11-9

This technical guide provides an in-depth overview of isoquinoline-8-carbonitrile, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, potential biological activities, and commercial availability.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 362606-11-9 | [1][2][3][4] |

| Molecular Formula | C₁₀H₆N₂ | [1][3] |

| Molecular Weight | 154.17 g/mol | [1][3] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 96% (HPLC) | [1][2][4] |

| Storage Conditions | 0-8°C | [1][2][4] |

| MDL Number | MFCD10699232 | [1][4] |

| PubChem ID | 12018698 | [1][4] |

Commercial Suppliers

A number of chemical suppliers offer this compound for research purposes. The following table lists some of the known suppliers. Availability and purity should be confirmed with the respective supplier.

| Supplier | Website |

| Chem-Impex | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| Sunway Pharm Ltd | --INVALID-LINK-- |

| Chemrio | --INVALID-LINK-- |

Synthesis of Isoquinoline Derivatives: A General Overview

A general workflow for the synthesis of isoquinolines often involves the cyclization of a β-phenylethylamine derivative. The diagram below illustrates a conceptual workflow for common isoquinoline synthesis routes.

Caption: A generalized workflow for the synthesis of isoquinoline derivatives.

Key Synthetic Methodologies:

-

Bischler-Napieralski Reaction: This method involves the cyclodehydration of a β-phenylethylamide using a Lewis acid such as phosphorus pentoxide or phosphoryl chloride to form a 3,4-dihydroisoquinoline, which is subsequently dehydrogenated to the isoquinoline.

-

Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed cyclization to yield a tetrahydroisoquinoline. Subsequent oxidation can lead to the aromatic isoquinoline.

-

Pomeranz–Fritsch Reaction: This synthesis utilizes a benzaldehyde and an aminoacetoaldehyde diethyl acetal which react in an acidic medium to form the isoquinoline ring.

Potential Biological Activities and Signaling Pathways

The isoquinoline scaffold is a prominent feature in a wide array of biologically active natural products and synthetic compounds.[5][6] Derivatives of isoquinoline have been extensively investigated for their therapeutic potential, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

While specific biological data for this compound is limited, the broader class of isoquinoline-based compounds has been shown to interact with various cellular targets, including kinases.[7] Their antiproliferative effects are often associated with the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.[3]

Potential Kinase Inhibition and Downstream Signaling

Isoquinoline derivatives have been identified as inhibitors of several kinases, which are crucial enzymes in cellular signaling.[7] Two of the key pathways that are often targeted by such inhibitors are the PI3K/Akt/mTOR and the GSK-3 signaling pathways.

The following diagrams illustrate the general mechanisms by which an isoquinoline-based inhibitor might affect these pathways. It is important to note that these are generalized representations, and the specific interactions of this compound would require experimental validation.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: Hypothetical inhibition of the GSK-3 signaling pathway.

Experimental Protocols: General Methodologies

The following sections provide generalized protocols for common experimental techniques that can be employed to investigate the biological activity of this compound. These are intended as a starting point and will require optimization based on the specific cell lines, tissues, and experimental goals.

In Situ Hybridization (ISH) for mRNA Localization

This protocol outlines the general steps for detecting the localization of specific mRNA transcripts within tissue sections.

Caption: A generalized workflow for in situ hybridization.

Detailed Steps:

-

Tissue Preparation: Fix fresh tissue in 4% paraformaldehyde, followed by cryoprotection in a sucrose solution. Embed the tissue in an appropriate medium (e.g., OCT) and prepare thin sections using a cryostat. Mount sections on coated glass slides.

-

Pre-hybridization: Rehydrate the tissue sections through a series of ethanol washes. Permeabilize the cells with Proteinase K treatment to allow probe entry. Acetylate the sections to reduce non-specific background.

-

Hybridization: Incubate the sections with a digoxigenin (DIG)-labeled antisense RNA probe specific for the target mRNA in a hybridization buffer overnight at an optimized temperature.

-

Post-hybridization Washes: Perform a series of stringent washes with SSC buffers to remove any unbound or non-specifically bound probe.

-

Signal Detection: Block non-specific antibody binding sites. Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase). Develop the signal using a chromogenic substrate (e.g., NBT/BCIP), which will produce a colored precipitate at the site of mRNA localization.

-

Imaging: Dehydrate the sections, mount with a coverslip, and visualize the results using a light microscope.

Western Blotting for Protein Expression Analysis

This protocol describes a general method for analyzing the expression levels of specific proteins in cell or tissue lysates.

Detailed Steps:

-

Sample Preparation: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total proteins. Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins based on their molecular weight by loading equal amounts of protein onto a polyacrylamide gel and running an electric current (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF) using an electroblotting apparatus.

-

Blocking: Block the membrane with a solution containing a non-specific protein (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest. Follow this with incubation with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and recognizes the primary antibody.

-

Signal Detection: Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light. Detect the emitted light using an imaging system or X-ray film.

-

Analysis: Analyze the resulting bands to determine the relative abundance of the target protein. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Conclusion

This compound is a versatile chemical intermediate with considerable potential for applications in drug discovery and materials science. Its isoquinoline core is a well-established pharmacophore, suggesting that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of this compound. The information and generalized protocols provided in this guide aim to facilitate such investigations.

References

Spectroscopic and Synthetic Profile of Isoquinoline-8-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of isoquinoline-8-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its structural and analytical data.

Introduction

This compound is a distinct isomer within the isoquinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The presence and position of the nitrile group on the isoquinoline core significantly influence the molecule's electronic properties and reactivity, making it a valuable intermediate in the synthesis of diverse functionalized molecules with potential therapeutic applications.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂ | N/A |

| Molecular Weight | 154.17 g/mol | N/A |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public spectral databases. The following tables present predicted and analogous data based on the analysis of closely related isoquinoline derivatives. This information serves as a valuable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.3 | s | H-1 |

| ~8.6 | d | H-3 |

| ~8.2 | d | H-4 |

| ~8.0 | d | H-5 |

| ~7.8 | t | H-6 |

| ~7.9 | d | H-7 |

Note: Predicted values are based on general knowledge of isoquinoline chemistry and analysis of similar structures. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-1 |

| ~144 | C-3 |

| ~121 | C-4 |

| ~136 | C-4a |

| ~130 | C-5 |

| ~128 | C-6 |

| ~133 | C-7 |

| ~110 | C-8 |

| ~118 | C-8a |

| ~117 | -C≡N |

Note: Predicted values are based on general knowledge of isoquinoline chemistry and analysis of similar structures. Actual values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong | C≡N stretch (nitrile) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~1620, 1580, 1500 | Medium-Strong | C=C and C=N ring stretching |

| ~850-750 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 154 | [M]⁺ (Molecular Ion) |

| 127 | [M-HCN]⁺ |

Experimental Protocols

Synthesis of Isoquinoline Scaffolds

The synthesis of the isoquinoline core can be achieved through several named reactions, providing a versatile platform for the introduction of various functional groups.

Caption: Common synthetic pathways to the isoquinoline core structure.

Introduction of the Nitrile Group

The cyano group at the 8-position can be introduced through various methods, most commonly via a Sandmeyer reaction starting from the corresponding 8-aminoisoquinoline.

Caption: Workflow for the synthesis of this compound from 8-aminoisoquinoline.

Spectroscopic Analysis Workflow

The characterization of the synthesized this compound would follow a standard analytical workflow.

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide consolidates the available and predicted spectroscopic data for this compound, providing a foundational resource for its synthesis and characterization. The provided experimental workflows, based on established chemical principles, offer a roadmap for researchers aiming to work with this and related compounds. Further experimental validation is encouraged to build upon the data presented herein.

An In-depth Technical Guide to the Analysis of Isoquinoline-8-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-8-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science.[1] As a derivative of isoquinoline, a structural isomer of quinoline, it serves as a crucial building block in the synthesis of more complex molecules.[2] The isoquinoline framework is a common feature in a vast number of natural alkaloids and synthetic compounds with a wide range of biological activities. The introduction of a carbonitrile group at the 8-position can modulate the electronic properties and biological interactions of the parent molecule, making it a valuable intermediate for the development of novel pharmaceuticals and functional materials.[1][2] This guide provides a comprehensive overview of the available technical information regarding this compound, with a focus on its synthesis and analytical characterization.

Physicochemical Properties

While a detailed experimental crystal structure of this compound is not publicly available in crystallographic databases, key physicochemical properties can be summarized from available chemical supplier information and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂ | Chem-Impex[2] |

| Molecular Weight | 154.17 g/mol | Chem-Impex[2] |

| Appearance | Yellow solid | Chem-Impex[2] |

| Purity | ≥ 96% (HPLC) | Chem-Impex[2] |

| Storage | 0-8°C | Chem-Impex[2] |

| CAS Number | 362606-11-9 | Chem-Impex[2] |

Synthesis and Experimental Protocols

The synthesis of isoquinoline derivatives can be achieved through various established methods in organic chemistry. While a specific, detailed protocol for this compound is not provided in the search results, general synthetic strategies for isoquinolines are well-documented. These methods can be adapted by those skilled in the art to produce the target compound.

Common Synthetic Routes for the Isoquinoline Scaffold:

-

Bischler-Napieralski Reaction: This is a widely used method that involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride.

-

Pomeranz–Fritsch reaction: This reaction utilizes a benzaldehyde and an aminoacetoaldehyde diethyl acetal which, in an acidic medium, react to form the isoquinoline ring.

-

Pictet-Spengler Reaction: This method involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.

To obtain this compound, a starting material with a cyano group at the appropriate position on the benzene ring would be required. The specific choice of reaction conditions, catalysts, and protecting groups would need to be optimized for this particular substrate.

Structural Characterization

In the absence of single-crystal X-ray diffraction data, the structure of this compound would be confirmed using a combination of other analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the connectivity and substitution pattern of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic vibrational frequencies of the functional groups present, most notably the nitrile (C≡N) stretching frequency.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound.

Experimental Workflow

The general workflow for the synthesis and characterization of a compound like this compound is depicted in the following diagram.

Caption: General experimental workflow for the synthesis and analysis of this compound.

While the specific crystal structure of this compound remains to be determined and published, its significance as a synthetic intermediate is clear.[1][2] The established methods for isoquinoline synthesis provide a roadmap for its preparation, and a suite of standard analytical techniques can be employed to confirm its structure and purity. Further research to elucidate its solid-state structure through X-ray crystallography would provide valuable insights into its intermolecular interactions and packing, which could inform its application in drug design and materials science.

References

A Technical Guide to the Solubility of Isoquinoline-8-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of isoquinoline-8-carbonitrile, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of qualitative solubility information inferred from synthetic and purification procedures involving this compound and its structural analogs. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of solubility is presented to enable researchers to generate precise data for their specific applications. This guide is intended to be an essential resource for scientists and professionals engaged in drug discovery, process development, and materials science, providing both theoretical context and practical methodologies for handling this compound.

Introduction

This compound is a heterocyclic organic compound featuring an isoquinoline core with a nitrile group at the 8th position. The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities. The nitrile group is a versatile functional handle, making this compound a valuable building block in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents.

Understanding the solubility of a compound is a critical parameter in the drug development pipeline, influencing everything from reaction kinetics and purification efficiency to formulation and bioavailability. A comprehensive knowledge of a compound's solubility in various organic solvents is paramount for designing robust synthetic routes, developing effective purification strategies, and preparing formulations for biological screening.

This guide aims to bridge the current information gap by providing qualitative solubility insights and a practical framework for the quantitative assessment of this compound's solubility.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties can influence its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Appearance | Yellow solid | Chem-Impex |

| Boiling Point (Predicted) | 341.5 ± 15.0 °C | [1] |

| Storage Temperature | 0-8°C | Chem-Impex |

Qualitative Solubility of this compound

The parent compound, isoquinoline, is known to be soluble in many common organic solvents, including ethanol, acetone, and diethyl ether.[2] While the addition of a polar nitrile group can alter solubility, it is reasonable to infer that this compound will also exhibit solubility in a range of polar aprotic and some polar protic solvents.

From experimental procedures involving related isoquinoline derivatives, we can deduce likely solvent candidates:

-

Reaction Solvents: A protocol for the nucleophilic aromatic substitution of 8-chloro-isoquinoline-1-carbonitrile with an amine utilizes N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) as reaction solvents at elevated temperatures (80-120 °C). This indicates that this compound and its precursors are soluble in these polar aprotic solvents.

-

Extraction and Purification Solvents: The same protocol uses ethyl acetate for the extraction of the product, suggesting good solubility of the amino-substituted this compound in this solvent. Furthermore, the purification of 5-bromo-8-nitroisoquinoline, a structurally similar compound, is achieved through column chromatography using a mixture of dichloromethane and diethyl ether as the eluent. This suggests that this compound is likely soluble in these solvents as well.

Based on this information, the following solvents are likely to be suitable for dissolving this compound:

-

High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO)

-

Moderate to Good Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Acetonitrile

-

Lower Solubility: Diethyl Ether, Toluene, Heptane/Hexane

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed gravimetric method for the accurate determination of the solubility of this compound in various organic solvents at a specified temperature.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials

-

This compound (solid)

-

Selected organic solvents (e.g., DMF, DMSO, acetonitrile, ethyl acetate, dichloromethane, methanol, ethanol, toluene)

-

Analytical balance (accurate to ±0.01 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Drying oven or vacuum oven

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. An excess is ensured when undissolved solid remains visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for an extended period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

For complete separation, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

-

To ensure no particulate matter is transferred, pass the collected liquid through a solvent-compatible 0.22 µm syringe filter into a pre-weighed, clean, and dry vial.

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the vial under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound) until a constant weight of the dried residue is obtained.

-

Accurately weigh the vial containing the dried this compound.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried residue (g)) / (Volume of the aliquot of saturated solution (L))

The results should be recorded in a structured table for easy comparison across different solvents.

Application in Synthesis: A Workflow Example

The choice of solvent is critical in the synthesis of derivatives of this compound. The following diagram illustrates a general workflow for a nucleophilic aromatic substitution reaction, highlighting the role of solvents.

Conclusion

While quantitative solubility data for this compound remains to be systematically published, this guide provides a solid foundation for researchers working with this compound. The qualitative solubility information, derived from existing synthetic protocols, offers a practical starting point for solvent selection. The detailed experimental protocol for quantitative solubility determination equips researchers with a reliable method to generate the precise data needed for their specific research and development activities. As a key building block in medicinal chemistry, a thorough understanding of the solubility of this compound is indispensable for accelerating the discovery and development of new therapeutic agents.

References

The Emergence of a Key Synthetic Building Block: A Technical Guide to Isoquinoline-8-carbonitrile

For Immediate Release

Shanghai, China – December 27, 2025 – Isoquinoline-8-carbonitrile, a heterocyclic aromatic compound, has become an instrumental building block in medicinal chemistry and materials science. This technical guide delves into the discovery, history, and key synthetic methodologies surrounding this important intermediate, providing researchers, scientists, and drug development professionals with a comprehensive overview of its properties and applications.

While the seminal publication detailing the initial synthesis of this compound is not prominently documented, its emergence is intrinsically linked to the broader history of isoquinoline chemistry. The parent isoquinoline molecule was first isolated from coal tar in 1885.[1] Since then, a vast family of isoquinoline derivatives has been synthesized, driven by their prevalence in natural alkaloids and their wide-ranging pharmacological activities.[2][3] this compound (CAS Number: 362606-11-9) has gained prominence as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.[4]

Physicochemical Properties and Specifications

This compound is typically available as a yellow solid with a purity of 96% or higher, as determined by HPLC.[5] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 362606-11-9 | [6] |

| Molecular Formula | C₁₀H₆N₂ | [4][6] |

| Molecular Weight | 154.17 g/mol | [4][6] |

| Appearance | Yellow solid | [5] |

| Predicted Boiling Point | 341.5 ± 15.0 °C | [4] |

| Purity | ≥ 96% (HPLC) | [5] |

Historical Context and Synthetic Evolution

The synthesis of the isoquinoline core has been a subject of extensive research for over a century, leading to the development of several named reactions that are now fundamental in organic chemistry. These classical methods, while not specific to the 8-carbonitrile derivative, form the basis for its plausible synthetic routes.

A likely synthetic pathway to this compound would involve the construction of a substituted isoquinoline ring followed by the introduction of the nitrile group, or the use of a starting material already containing a nitrile or a precursor group.

Below is a generalized workflow for the synthesis and derivatization of isoquinolines for drug discovery applications.

Experimental Protocols

While the specific initial publication is not available, a plausible experimental protocol for the synthesis of a substituted isoquinoline, which could be a precursor to this compound, is detailed below. This protocol is based on the well-established Pomeranz-Fritsch reaction.

Synthesis of a Substituted Isoquinoline via Pomeranz-Fritsch Reaction

-

Condensation: An appropriately substituted benzaldehyde (1.0 eq.) is condensed with aminoacetaldehyde diethyl acetal (1.1 eq.) in a suitable solvent, such as ethanol, at room temperature. The reaction is stirred for 12-24 hours until the formation of the Schiff base is complete, as monitored by thin-layer chromatography (TLC).

-

Cyclization: The solvent is removed under reduced pressure, and the crude Schiff base is dissolved in a strong acid, typically concentrated sulfuric acid or polyphosphoric acid.

-

Heating: The reaction mixture is heated to 100-120 °C for 2-4 hours to effect cyclization.

-

Workup: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous solution is then neutralized with a base, such as sodium hydroxide, until a precipitate forms.

-

Extraction and Purification: The precipitate is collected by filtration, or if no precipitate forms, the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield the substituted isoquinoline.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic techniques. The expected characteristic signals are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.5-9.5 ppm. The specific chemical shifts and coupling constants would be dependent on the substitution pattern. |

| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. The carbon of the nitrile group would appear around 115-120 ppm. |

| IR Spectroscopy | A sharp, strong absorption band for the nitrile (C≡N) stretch is expected in the range of 2220-2240 cm⁻¹.[7] |

| Mass Spectrometry | The high-resolution mass spectrum (HRMS) would confirm the elemental composition of C₁₀H₆N₂.[7] |

Applications in Medicinal Chemistry and Beyond

This compound is a valuable intermediate due to the versatile reactivity of the nitrile group and the potential for substitution on the isoquinoline core. It serves as a scaffold for the synthesis of a wide array of bioactive molecules.[4][5]

-

Kinase Inhibitors: The isoquinoline scaffold is a common feature in many kinase inhibitors used in cancer therapy. The 8-carbonitrile group can be a key interaction point with the target protein or a handle for further chemical modification.[4]

-

Agrochemicals: Derivatives of this compound are explored for their potential as herbicides and pesticides.[5]

-

Fluorescent Probes: The conjugated aromatic system of isoquinoline, combined with the electron-withdrawing nature of the nitrile group, makes it a suitable core for the development of fluorescent probes for biological imaging.[4][5]

-

Materials Science: This compound is also utilized in the synthesis of advanced materials, such as polymers and organic semiconductors.[5]

The following diagram illustrates a simplified signaling pathway and a hypothetical point of intervention for a kinase inhibitor derived from this compound.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

Theoretical and Computational Insights into Isoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-8-carbonitrile is a heterocyclic aromatic compound of significant interest in medicinal chemistry. As a derivative of the versatile isoquinoline scaffold, it serves as a key intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors and other potential therapeutic agents.[1] The introduction of a carbonitrile group at the 8-position modulates the electronic properties and reactivity of the isoquinoline core, offering unique opportunities for drug design and development. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, including its molecular structure, spectroscopic properties, electronic characteristics, and nonlinear optical (NLO) potential. The content herein is based on established computational methodologies and comparative analysis with closely related compounds due to the limited availability of direct experimental data for this specific molecule.

Molecular Structure and Properties

The molecular structure of this compound consists of a fused benzene and pyridine ring, with a cyano group substituted at the C8 position. This substitution influences the geometry and electronic distribution of the parent isoquinoline molecule.

Predicted Molecular Geometry

The optimized molecular geometry of this compound can be predicted using Density Functional Theory (DFT) calculations. A common and reliable method for such calculations is the B3LYP functional combined with a 6-311++G(d,p) basis set.[2] The predicted bond lengths and angles are expected to be in good agreement with experimental data for similar aromatic nitriles and isoquinoline derivatives.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.37 - 1.42 |

| C-N (pyridine) | 1.33 - 1.38 |

| C-C (C8-CN) | ~1.45 |

| C≡N | ~1.16 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 118 - 122 |

| C-N-C (pyridine) | ~117 |

| C-C-C≡N | ~179 |

Note: These values are estimations based on typical values for similar structures and require experimental validation.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization of this compound. While experimental spectra for this specific compound are not widely published, theoretical calculations can provide valuable predictions.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational frequencies of this compound can be calculated using DFT methods. The predicted spectrum will exhibit characteristic bands for the isoquinoline core and the cyano group.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of C-H bonds in the aromatic rings. |

| C≡N Stretch | 2220 - 2240 | Characteristic strong stretching vibration of the nitrile group. |

| Aromatic C=C Stretch | 1450 - 1600 | Skeletal vibrations of the fused aromatic rings. |

| C-N Stretch (Pyridine) | 1300 - 1400 | Stretching vibration of the C-N bond within the pyridine ring. |

| C-H In-plane Bend | 1000 - 1300 | In-plane bending of aromatic C-H bonds. |

| C-H Out-of-plane Bend | 700 - 900 | Out-of-plane bending of aromatic C-H bonds. |

Note: Calculated frequencies are often scaled to better match experimental data.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts provide insights into the electronic environment of the nuclei. The electron-withdrawing nature of the cyano group is expected to deshield adjacent protons and carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Nucleus | Predicted Chemical Shift (δ) |

| ¹H NMR | |

| Aromatic Protons | 7.5 - 9.0 |

| ¹³C NMR | |

| Aromatic Carbons | 120 - 150 |

| C8 (attached to CN) | ~110 |

| C≡N | ~118 |

Note: These are estimated ranges and can be influenced by solvent effects.

Electronic Properties

The electronic properties of this compound, particularly the Frontier Molecular Orbitals (FMOs), are crucial for understanding its reactivity and potential as a pharmacophore.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap (ΔE), are key indicators of chemical reactivity and kinetic stability.[3] A smaller energy gap generally suggests higher reactivity.[3] For isoquinoline derivatives, the HOMO is typically distributed over the fused ring system, while the LUMO can be influenced by electron-withdrawing substituents.[4] The cyano group is expected to lower the LUMO energy, potentially narrowing the HOMO-LUMO gap compared to unsubstituted isoquinoline.

Table 4: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

Note: These values are typical for cyano-substituted azaarenes and are calculated using DFT.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions.[2] In this compound, significant interactions are expected between the lone pair of the nitrogen atom and the π* orbitals of the aromatic system, as well as between the π orbitals of the aromatic rings and the π* orbital of the cyano group. These interactions contribute to the overall stability and electronic properties of the molecule.

Nonlinear Optical (NLO) Properties

Organic molecules with extended π-conjugation and significant intramolecular charge transfer can exhibit NLO properties. The donor-π-acceptor (D-π-A) character of substituted isoquinolines makes them potential candidates for NLO materials.[3][5]

Hyperpolarizability

The first-order hyperpolarizability (β) is a measure of the second-order NLO response. For this compound, the electron-withdrawing cyano group can enhance the intramolecular charge transfer, leading to a potentially significant β value. DFT calculations can be employed to predict the dipole moment (μ), polarizability (α), and hyperpolarizability (β) of the molecule.

Table 5: Predicted NLO Properties of this compound

| Property | Predicted Value |

| Dipole Moment (μ) | > 3.0 Debye |

| Polarizability (α) | > 100 a.u. |

| First Hyperpolarizability (β) | Potentially significant, dependent on charge transfer characteristics. |

Note: The actual NLO response would need to be confirmed experimentally.

Experimental and Computational Protocols

Proposed Synthetic Protocol

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted isoquinolines.[6][7] One potential approach involves the Bischler-Napieralski reaction followed by aromatization and subsequent cyanation.

Caption: Proposed synthetic workflow for this compound.

Computational Chemistry Protocol

The theoretical calculations presented in this guide are based on a standard DFT protocol.

Caption: Workflow for the computational analysis of this compound.

Signaling Pathways and Drug Development Implications

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds targeting various signaling pathways.[8] this compound, as a key intermediate, can be elaborated into more complex molecules designed to modulate the activity of specific enzymes, such as kinases, which are often dysregulated in diseases like cancer.

Caption: Role of this compound in developing kinase inhibitors.

Conclusion

Theoretical and computational studies provide a powerful framework for understanding the structure-property relationships of this compound. While further experimental validation is necessary, the predictive data presented in this guide highlight its potential as a versatile building block in drug discovery. Its unique electronic properties, conferred by the cyano group on the isoquinoline scaffold, make it an attractive starting point for the design of novel therapeutics targeting a range of diseases. The detailed computational protocols and predicted data serve as a valuable resource for researchers in the field, facilitating the rational design and synthesis of next-generation isoquinoline-based drugs.

References

- 1. This compound [myskinrecipes.com]

- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoquinoline synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

The Carbonitrile Group in Isoquinoline-8-carbonitrile: A Gateway to Novel Therapeutics

For Immediate Release

Shanghai, China – December 27, 2025 – The unique reactivity of the carbonitrile group positioned at the 8th carbon of the isoquinoline scaffold presents a pivotal gateway for the synthesis of novel therapeutic agents. This in-depth technical guide explores the chemical behavior of isoquinoline-8-carbonitrile, providing researchers, scientists, and drug development professionals with a comprehensive overview of its reactivity, detailed experimental protocols, and its emerging role in targeting key signaling pathways in cancer.

The strategic placement of the electron-withdrawing carbonitrile group on the benzene ring of the isoquinoline core significantly influences the molecule's electronic properties, offering a versatile handle for a variety of chemical transformations. These reactions pave the way for the creation of diverse molecular architectures with potential applications in oncology and other therapeutic areas.

Key Reactions of the Carbonitrile Group

The carbonitrile group of this compound can undergo several key transformations, providing access to a range of important functional groups.

1. Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to the corresponding carboxylic acid, isoquinoline-8-carboxylic acid. This transformation is a critical step in the synthesis of various derivatives, including amides, which have shown significant biological activity.[1]

2. Reduction to Primary Amine: The carbonitrile group can be reduced to a primary amine, yielding 8-(aminomethyl)isoquinoline. This transformation is commonly achieved using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The resulting amine serves as a crucial building block for further derivatization.

3. Cycloaddition to Tetrazole: The [3+2] cycloaddition reaction of the nitrile with an azide, typically sodium azide in the presence of a proton source like ammonium chloride, affords the corresponding tetrazole derivative, 8-(1H-tetrazol-5-yl)isoquinoline. Tetrazoles are often employed as bioisosteres for carboxylic acids in drug design.

Reactivity of the Isoquinoline Ring

The presence of the carbonitrile group at the C-8 position influences the reactivity of the isoquinoline ring itself. Electrophilic substitution reactions are directed to the electron-rich benzene ring, primarily at positions 5 and 7, while nucleophilic attack preferentially occurs at the C-1 position of the electron-deficient pyridine ring.

Furthermore, the isoquinoline scaffold can be functionalized through transition metal-catalyzed cross-coupling reactions. For instance, if a halogen is present on the ring, Suzuki-Miyaura and Sonogashira couplings can be employed to introduce a wide array of substituents, further expanding the chemical diversity of accessible compounds.[2][3][4][5]

Quantitative Data Summary

The following table summarizes representative quantitative data for key reactions involving this compound and related derivatives.

| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Hydrolysis | This compound | aq. HCl, reflux | Isoquinoline-8-carboxylic acid | High | General Knowledge |

| Reduction | This compound | LiAlH4, dry THF, 0 °C to reflux | 8-(Aminomethyl)isoquinoline | Good to High | [6] |

| Catalytic Hydrogenation | 8-Methylquinoline | Ru catalyst, dioxane, 160 °C, 7 MPa H2 | 8-Methyl-1,2,3,4-tetrahydroquinoline | High | [7] |

| Cycloaddition | Benzonitrile | NaN3, NH4Cl, DMF | 5-Phenyl-1H-tetrazole | Good | General Knowledge |

| Suzuki-Miyaura Coupling | 6-Bromoisoquinoline-1-carbonitrile | Arylboronic acid, Pd catalyst, base | 6-Arylisoquinoline-1-carbonitrile | 70-95 | [4] |

| Sonogashira Coupling | 6-Bromoisoquinoline-1-carbonitrile | Terminal alkyne, Pd/Cu catalyst, base | 6-Alkynylisoquinoline-1-carbonitrile | 80-95 | [3] |

Experimental Protocols

Detailed experimental methodologies for the key transformations of this compound are provided below.

Protocol 1: Hydrolysis of this compound to Isoquinoline-8-carboxylic acid

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent).

-

Add a sufficient volume of aqueous hydrochloric acid (e.g., 6 M) to ensure complete dissolution upon heating.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, isoquinoline-8-carboxylic acid hydrochloride, may precipitate upon cooling. Isolate the solid by filtration.

-

To obtain the free carboxylic acid, neutralize the salt with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.

-

Collect the precipitated isoquinoline-8-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Reduction of this compound to 8-(Aminomethyl)isoquinoline using LiAlH4

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH4)

-

Anhydrous Tetrahydrofuran (THF)

-

Three-necked round-bottom flask with a dropping funnel and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

Stirring apparatus

-

Water

-

15% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Set up a dry three-necked flask under an inert atmosphere.

-

Carefully add LiAlH4 (typically 2-3 equivalents) to the flask, followed by anhydrous THF to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1 equivalent) in anhydrous THF in a dropping funnel.

-

Add the solution of the nitrile dropwise to the stirred LiAlH4 suspension at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[8]

-

A granular precipitate of aluminum salts will form. Stir the mixture at room temperature for 15 minutes.

-

Add anhydrous MgSO4 to the mixture and stir for another 15 minutes to ensure all water is removed.

-

Filter the mixture to remove the inorganic salts and wash the filter cake with THF or another suitable solvent (e.g., ethyl ether).

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 8-(aminomethyl)isoquinoline.

-

Purify the product by a suitable method, such as column chromatography or distillation under reduced pressure.

Protocol 3: Synthesis of 8-(1H-tetrazol-5-yl)isoquinoline

Materials:

-

This compound

-

Sodium Azide (NaN3)

-

Ammonium Chloride (NH4Cl)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent), sodium azide (1.5-2 equivalents), and ammonium chloride (1.5-2 equivalents).

-

Add DMF as the solvent.

-

Heat the reaction mixture to a temperature between 100-120 °C and stir vigorously.

-

Monitor the reaction by TLC. The reaction may take several hours to reach completion.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The product can be further purified by recrystallization from a suitable solvent.

Visualization of Key Processes

Reaction Pathways of the Carbonitrile Group

Caption: Key transformations of the carbonitrile group in this compound.

Experimental Workflow for LiAlH4 Reduction

Caption: General workflow for the reduction of this compound with LiAlH4.

Role in Drug Development and Signaling Pathways

Isoquinoline derivatives are a prominent class of compounds in medicinal chemistry, with many exhibiting significant anticancer activity.[1][2][9] These compounds often exert their effects by inhibiting key signaling pathways that are dysregulated in cancer cells.

Derivatives of this compound are being explored as potential inhibitors of critical cancer-related signaling pathways, including:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. Several quinoline and isoquinoline derivatives have been identified as inhibitors of kinases within this pathway, such as PI3K and mTOR.[10][11][12][13][14]

-

MAPK/ERK Pathway: This pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, regulating processes such as cell proliferation, differentiation, and survival. Inhibitors of this pathway are actively being pursued as cancer therapeutics.[15][16][17][18]

The development of this compound derivatives as selective kinase inhibitors offers a promising strategy for the development of targeted cancer therapies.

Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by an this compound derivative.

This technical guide underscores the significance of this compound as a versatile platform for the synthesis of novel compounds with therapeutic potential. The reactivity of its carbonitrile group, coupled with the adaptability of the isoquinoline scaffold, provides a rich landscape for the exploration and development of next-generation targeted therapies. Further research into the specific biological targets and mechanisms of action of its derivatives is poised to unlock new avenues in drug discovery.

References

- 1. Synthesis and cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. farm.ucl.ac.be [farm.ucl.ac.be]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. 5 LiAlH4 [ch.ic.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Workup [chem.rochester.edu]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma [mdpi.com]

- 15. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Onco-immunomodulatory properties of pharmacological interference with RAS-RAF-MEK-ERK pathway hyperactivation [frontiersin.org]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution on Isoquinoline-8-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated electrophilic and nucleophilic substitution reactions on isoquinoline-8-carbonitrile. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates from the well-established reactivity of the isoquinoline scaffold and the known electronic effects of the cyano substituent. The information presented herein is intended to serve as a foundational resource for researchers designing synthetic routes and exploring the chemical space around this heterocyclic core.

Introduction to the Reactivity of the Isoquinoline Core

The isoquinoline ring system is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. This fusion results in a non-uniform distribution of electron density, which dictates its reactivity towards electrophilic and nucleophilic reagents.

-

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic attack preferentially occurs on the more electron-rich benzene ring, primarily at positions C5 and C8.[1][2][3][4] The stability of the resulting Wheland intermediates favors substitution at these positions.

-

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient pyridine ring is susceptible to nucleophilic attack. The most favored position for nucleophilic substitution is C1, as the negative charge in the Meisenheimer intermediate can be effectively stabilized by the adjacent nitrogen atom and the fused benzene ring.[5][6]

The Influence of the 8-Cyano Group

The presence of a strongly electron-withdrawing cyano (-CN) group at the C8 position of the isoquinoline ring system has a profound impact on its reactivity.

-

Effect on Electrophilic Substitution: The cyano group at C8 will significantly deactivate the benzene ring towards electrophilic attack.[7] This deactivation is due to both its inductive and resonance effects, which pull electron density away from the ring system. As a result, electrophilic substitution on this compound is expected to be extremely challenging and require harsh reaction conditions. Any substitution that does occur is still anticipated to favor the C5 position, although yields are likely to be very low.

-

Effect on Nucleophilic Substitution: The electron-withdrawing nature of the C8-cyano group will further enhance the electrophilicity of the pyridine ring, making it even more susceptible to nucleophilic attack.[8][9][10] The primary site for nucleophilic substitution is expected to remain at the C1 position.

Electrophilic Substitution on this compound: A Challenging Endeavor

As previously stated, electrophilic substitution on this compound is predicted to be a low-yielding process. However, for the purpose of exploring potential synthetic routes, we will consider two common electrophilic substitution reactions: nitration and halogenation.

Proposed Nitration of this compound

Nitration of the deactivated benzene ring would likely require forcing conditions.

Reaction Scheme:

Hypothetical Quantitative Data for Nitration:

| Product | Reagents | Conditions | Yield (%) (Hypothetical) | Regioselectivity |

| 5-Nitrothis compound | HNO3/H2SO4 | 100 °C, 24h | 10-15 | Major at C5 |

| Other isomers | HNO3/H2SO4 | 100 °C, 24h | <5 | Minor |

Detailed Experimental Protocol (Hypothetical):

-

To a cooled (0 °C) mixture of concentrated sulfuric acid (5 mL) and fuming nitric acid (2 mL), slowly add this compound (1.0 g, 6.4 mmol).

-

Allow the reaction mixture to warm to room temperature and then heat to 100 °C for 24 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.

Proposed Halogenation of this compound

Direct halogenation would also likely require harsh conditions and a Lewis acid catalyst.

Reaction Scheme:

This compound + NaNH2 → 1-Aminothis compound```

Hypothetical Quantitative Data for Amination:

| Product | Reagents | Conditions | Yield (%) (Hypothetical) | Regioselectivity |

| 1-Aminothis compound | NaNH2 | Toluene, 110 °C, 8h | 60-70 | Exclusive at C1 |

Detailed Experimental Protocol (Hypothetical):

-

To a solution of this compound (1.0 g, 6.4 mmol) in dry toluene (30 mL), add sodium amide (0.5 g, 12.8 mmol).

-

Heat the mixture to reflux (110 °C) and stir for 8 hours.

-

Cool the reaction to room temperature and carefully quench with water (10 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol/water to obtain pure 1-aminothis compound.

Proposed Nucleophilic Nitration of this compound

A milder, non-acidic method for nitration at the C1 position has been reported for isoquinoline and could be applicable here.

Hypothetical Quantitative Data for Nucleophilic Nitration:

| Product | Reagents | Conditions | Yield (%) (Hypothetical) | Regioselectivity |

| 1-Nitrothis compound | KNO2/(CH3CO)2O/DMSO | RT, 12h | 50-60 | Exclusive at C1 |

Detailed Experimental Protocol (Hypothetical):

-

Dissolve this compound (1.0 g, 6.4 mmol) and potassium nitrite (1.1 g, 12.8 mmol) in dimethyl sulfoxide (DMSO) (20 mL).

-

To this solution, add a solution of acetic anhydride (1.3 mL, 12.8 mmol) in DMSO (5 mL) dropwise over 30 minutes at room temperature.

-

Stir the reaction mixture for 12 hours at room temperature.

-

Pour the reaction mixture into ice water (100 mL) and extract with dichloromethane (3 x 30 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to give the desired product.

Visualizing Reaction Mechanisms and Workflows

General Mechanism of Electrophilic Substitution on the Isoquinoline Core

Caption: General mechanism of electrophilic substitution on isoquinoline.

General Mechanism of Nucleophilic Substitution on the Isoquinoline Core

Caption: General mechanism of nucleophilic substitution on isoquinoline.

Experimental Workflow for Functionalization of this compound

Caption: General experimental workflow for substitution reactions.

Relevance in Drug Discovery: Inhibition of GSK-3 Signaling

Isoquinoline derivatives are prominent scaffolds in medicinal chemistry, often targeting protein kinases. Derivatives of 8-chloroisoquinoline-1-carbonitrile have been investigated as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. T[11][12][13][14][15][16]he functionalization of the this compound core allows for the synthesis of analogues with improved potency and selectivity for GSK-3.

Simplified GSK-3 Signaling Pathway and Inhibition

Caption: Inhibition of the GSK-3 signaling pathway by an isoquinoline derivative.

Conclusion

This compound presents a challenging yet promising scaffold for chemical exploration. The strong electron-withdrawing cyano group at C8 renders the benzene ring highly resistant to electrophilic substitution, making such transformations low-yielding. In contrast, the pyridine ring is activated towards nucleophilic attack, with the C1 position being the most probable site for substitution. This guide provides a theoretical framework and hypothetical protocols for the functionalization of this compound, offering a starting point for the synthesis of novel derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors. Further experimental validation is necessary to confirm the predicted reactivity and optimize reaction conditions.

References

- 1. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 2. m.youtube.com [m.youtube.com]

- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 4. m.youtube.com [m.youtube.com]

- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. imperial.ac.uk [imperial.ac.uk]

- 8. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]